molecular formula C11H11ClO3 B2719312 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 936728-01-7

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B2719312
CAS RN: 936728-01-7
M. Wt: 226.66
InChI Key: HMAIOQOQPGCPKW-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H11ClO3 . It is a derivative of cyclopropanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a carboxylic acid group and a 4-chloro-3-methoxyphenyl group . The exact 3D structure can be determined using techniques like X-ray crystallography .

Scientific Research Applications

Synthesis Processes

The synthesis of cyclopropane derivatives, including similar structures to 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid, demonstrates a range of chemical reactions and methodologies. For instance, the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) involved a series of reactions including chlorine-addition, cyclopropanation reaction with diethyl malonate, Krapcho decarboxylation, and demethylation, yielding a high total yield of 61%. This process was performed under mild reaction conditions with conveniently available reagents, showcasing a potential route for large-scale syntheses (Lu Xin-y, 2013).

Analytical Techniques

A method was developed for determining major metabolites of synthetic pyrethroids in human urine, including compounds structurally similar to 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid. This involved solid-phase extraction, liquid–liquid extraction clean-up, and detection and quantification by gas chromatography-tandem mass spectrometry, indicating the importance of cyclopropane derivatives in toxicological studies (F. J. Arrebola et al., 1999).

Chemical Reactions and Mechanisms

The formation and reactions of chloro-methoxy-carbene from diazirines indicate that in the absence of carbene traps, these carbenes fragment to give carbon monoxide and methyl chloride or alkene and HCl. They also react with alcohols to give alkyl formates, highlighting the diverse reactivity of cyclopropane and carbene derivatives in synthetic chemistry (N. Smith & I. Stevens, 1979).

properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAIOQOQPGCPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid

CAS RN

936728-01-7
Record name 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid
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